1-(2-bromophenyl)-2-phenyl-1,2-Ethanedione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione can be synthesized through several methods. One common approach involves the bromination of acetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione involves its reactivity with nucleophiles. The bromine atom, being an electron-withdrawing group, makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the additional phenyl group.
1-(2-Chlorophenyl)-2-phenyl-1,2-Ethanedione: Similar but with a chlorine atom instead of bromine.
1-(2-Iodophenyl)-2-phenyl-1,2-Ethanedione: Similar but with an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in reactions requiring a strong electrophile and in applications where selective bromination is desired .
Properties
CAS No. |
36081-67-1 |
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Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H9BrO2/c15-12-9-5-4-8-11(12)14(17)13(16)10-6-2-1-3-7-10/h1-9H |
InChI Key |
NOSQWCPYBRVJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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